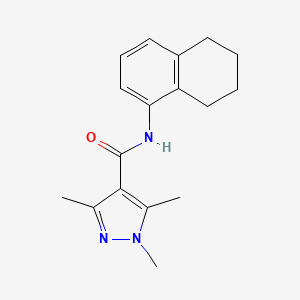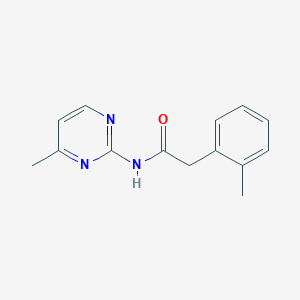
2-(2-oxoazepan-1-yl)-N-(2,4,6-trimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-oxoazepan-1-yl)-N-(2,4,6-trimethylphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TMA-2 and belongs to the class of phenethylamine derivatives. TMA-2 has been studied extensively for its biochemical and physiological effects, mechanism of action, and synthesis methods.
Wirkmechanismus
TMA-2 acts as a serotonin receptor agonist, specifically targeting the 5-HT2A receptor subtype. This receptor subtype is known to play a crucial role in regulating mood, cognition, and behavior. TMA-2 binds to the 5-HT2A receptor, leading to the activation of downstream signaling pathways. This activation leads to increased serotonin levels in the brain, which can have an impact on mood, cognition, and behavior.
Biochemical and Physiological Effects:
TMA-2 has been found to have various biochemical and physiological effects. In vitro studies have shown that TMA-2 can inhibit the activity of the enzyme monoamine oxidase (MAO), which is responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. This inhibition can lead to increased levels of these neurotransmitters in the brain, which can have an impact on mood, cognition, and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using TMA-2 in lab experiments is that it has a unique chemical structure that could be modified to create new compounds with improved pharmacological properties. Another advantage is that TMA-2 has been studied extensively, and its mechanism of action and biochemical and physiological effects are well understood. However, one of the limitations of using TMA-2 in lab experiments is that it is a controlled substance, and its use is regulated by law.
Zukünftige Richtungen
There are several future directions for the study of TMA-2. One of the directions is the development of new compounds based on the chemical structure of TMA-2. These compounds could have improved pharmacological properties and could be used as therapeutic agents for various diseases. Another direction is the study of the long-term effects of TMA-2 on the brain and behavior. This could help in understanding the potential use of TMA-2 in treating mood disorders such as depression and anxiety. Additionally, the study of the pharmacokinetics and pharmacodynamics of TMA-2 could help in the development of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, TMA-2 is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TMA-2 has been studied extensively for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. TMA-2 has a unique chemical structure that could be modified to create new compounds with improved pharmacological properties, and its mechanism of action and biochemical and physiological effects are well understood. Further research on TMA-2 could lead to the development of new drugs with improved efficacy and safety profiles.
Synthesemethoden
TMA-2 can be synthesized using various methods. One of the most commonly used methods is the reductive amination of 2,4,6-trimethoxybenzaldehyde with 2-amino-1-cyclohexanone, followed by acetylation with acetic anhydride. This method has been reported to yield TMA-2 in high purity and yield.
Wissenschaftliche Forschungsanwendungen
TMA-2 has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, TMA-2 has been shown to have a significant effect on the serotonin system, which plays a crucial role in regulating mood, cognition, and behavior. TMA-2 has been found to act as a serotonin receptor agonist, which means it activates the serotonin receptors in the brain, leading to increased serotonin levels. This effect has been linked to the potential use of TMA-2 in treating mood disorders such as depression and anxiety.
In pharmacology, TMA-2 has been studied for its potential use as a therapeutic agent for various diseases. TMA-2 has been found to have anti-inflammatory and analgesic properties, which could make it a potential candidate for the treatment of pain and inflammation-related disorders.
In medicinal chemistry, TMA-2 has been studied for its potential use as a lead compound for the development of new drugs. TMA-2 has a unique chemical structure that could be modified to create new compounds with improved pharmacological properties.
Eigenschaften
IUPAC Name |
2-(2-oxoazepan-1-yl)-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-12-9-13(2)17(14(3)10-12)18-15(20)11-19-8-6-4-5-7-16(19)21/h9-10H,4-8,11H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGHPQHOZZVCIMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2CCCCCC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

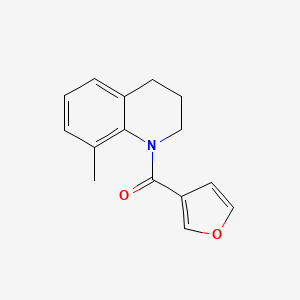
![(2-Methylcyclopropyl)-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7505980.png)

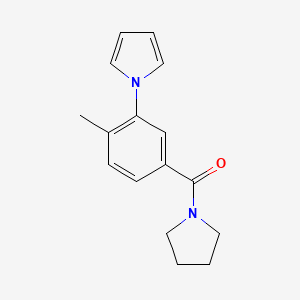
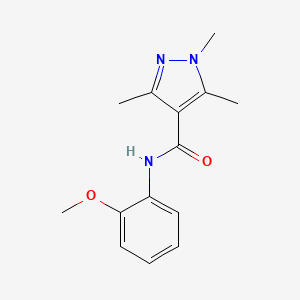
![N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B7506016.png)
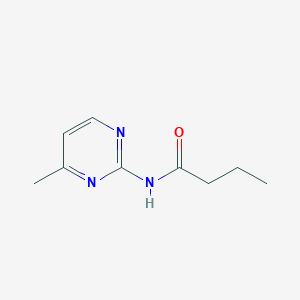
![1-[4-(2,5-Dimethyl-1-propan-2-ylpyrrole-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7506026.png)
![[5-(4-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7506031.png)
![1-[2-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7506041.png)
![5-bromo-N-methyl-N-[(5-methylfuran-2-yl)methyl]furan-2-carboxamide](/img/structure/B7506048.png)
